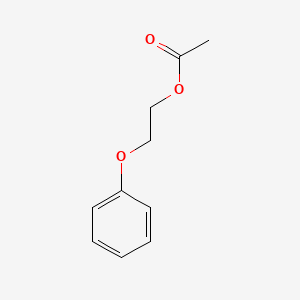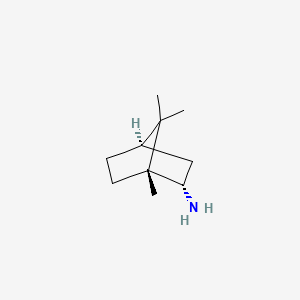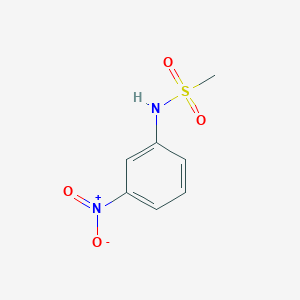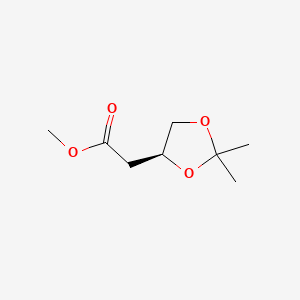
Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate
説明
Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, commonly known as MDPAC, is a chiral building block that is widely used in organic synthesis. It is a colorless liquid with a fruity odor and is known for its high purity and stability. MDPAC has a wide range of applications in the field of pharmaceuticals, agrochemicals, and fine chemicals.
科学的研究の応用
Polymerization and Chemical Reactivity
- Methyl substituted 1,3-dioxolanes, including compounds similar to Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, have been studied for their polymerization characteristics. These compounds demonstrate varying degrees of polymerizability, influenced by their structure and the presence of methyl substituents (Okada, Mita, & Sumitomo, 1975).
Chemical Synthesis and Transformations
- Uncommon transformations of methyl substituted 1,3-dioxolanes are of interest, showcasing the compound's versatility in chemical reactions. For instance, methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, a structurally related compound, demonstrates varied product outcomes based on the applied base, indicating a potential for diverse synthetic applications (Ivanova et al., 2006).
Intermediate in Chemical Processes
- Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate and similar compounds can act as intermediates in various chemical syntheses. This includes the generation of hemiorthoesters and involvement in hydrolysis reactions, underscoring their utility in complex chemical processes (Capon & Grieve, 1980).
Applications in Asymmetric Synthesis
- These compounds have been used in the synthesis of ligands with central and axial chiral elements, contributing to enantioselective processes in organic chemistry. This application is crucial for producing compounds with specific chiral configurations, which is important in many areas of pharmaceutical and fine chemical synthesis (Mikhael, Goux-Henry, & Sinou, 2006).
Role in Polymer Chemistry
- The derivatives of 1,3-dioxolane, including those similar to Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, have been utilized in cationic ring-opening polymerization studies. These findings are significant in polymer chemistry for understanding and developing new polymer materials (Goodman & Abe, 1964).
Catalysis in Reduction Reactions
- In catalytic studies, compounds like Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate have been used in the reduction of various substrates, highlighting their potential as catalysts or ligands in reduction reactions (Nindakova & Shainyan, 2005).
Stereochemistry and RadicalReactions
- The stereochemistry of radicals derived from dioxolane compounds, including those structurally related to Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, has been a subject of study. These studies provide insights into the behavior of dioxolane radicals, crucial for understanding reactions involving these radicals (Kobayashi & Simamura, 1973).
NMR Spectroscopy in Structure Elucidation
- The role of NMR spectroscopy in elucidating the structures of compounds like Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate is significant. These studies help in understanding the conformational aspects and structural details of such molecules (Anteunis & Alderweireldt, 2010).
Biofuel and Energy Applications
- Research has also explored the use of dioxolane derivatives as additives in biofuels. These compounds can improve fuel properties, demonstrating the potential of Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate and related molecules in sustainable energy applications (García et al., 2008).
Entomology
- Interestingly, dioxolane compounds have been identified as volatile substances released by certain insect species. This highlights their role in biological systems and can contribute to studies in entomology and chemical ecology (Unelius et al., 2010).
特性
IUPAC Name |
methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMCWMMNLSHFT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate | |
CAS RN |
95422-24-5 | |
| Record name | 95422-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



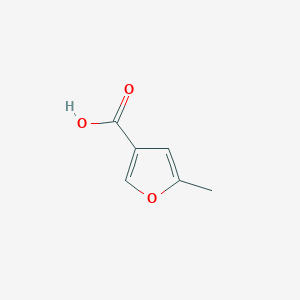
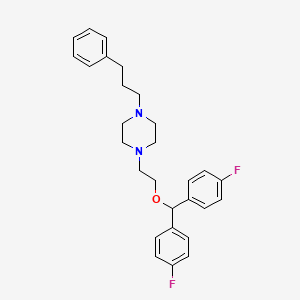
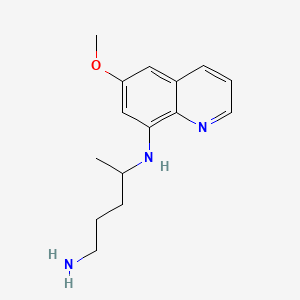


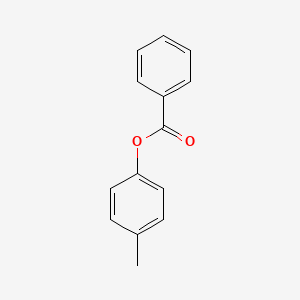

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)


